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Compound of Interest

Compound Name: 3,6-Bis(chloromethyl)durene

Cat. No.: B1580864 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the spectroscopic data for 3,6-
Bis(chloromethyl)durene (CAS No: 3022-16-0), a key intermediate in organic synthesis. Due

to the limited availability of public, peer-reviewed raw spectroscopic data, this guide presents

the available mass spectrometry information and outlines standardized experimental protocols

for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data for this compound.

Core Spectroscopic Data
While detailed, experimentally verified public data for ¹H NMR, ¹³C NMR, and IR spectroscopy

of 3,6-Bis(chloromethyl)durene is not readily available in the surveyed literature and

databases, a mass spectrum is accessible through the National Institute of Standards and

Technology (NIST) database.[1][2]

Mass Spectrometry (MS)
The mass spectrum for 3,6-Bis(chloromethyl)durene, available on the NIST WebBook,

provides crucial information for confirming the molecular weight and fragmentation pattern of

the molecule.[1][2] The molecular formula of the compound is C₁₂H₁₆Cl₂ with a molecular

weight of 231.16 g/mol .
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Analysis Result

Molecular Formula C₁₂H₁₆Cl₂

Molecular Weight 231.16 g/mol

Major Fragments (m/z)

Data not fully available in public search

snippets. Accessing the NIST database directly

is recommended for a detailed fragmentation

pattern.

Experimental Protocols
The following sections detail standardized methodologies for the spectroscopic analysis of solid

organic compounds like 3,6-Bis(chloromethyl)durene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR and ¹³C NMR Spectroscopy Protocol:

Sample Preparation: Dissolve approximately 5-10 mg of 3,6-Bis(chloromethyl)durene in a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The typical

sample volume is 0.6-0.7 mL.

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a

frequency of 300 MHz or higher.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and

a relaxation delay of 1-5 seconds.
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Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an

internal standard like tetramethylsilane (TMS) at 0 ppm.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

This experiment generally requires a larger number of scans than ¹H NMR due to the

lower natural abundance of the ¹³C isotope.

Reference the spectrum to the deuterated solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Attenuated Total Reflectance (ATR) FT-IR Protocol:

Sample Preparation: Place a small amount of the solid 3,6-Bis(chloromethyl)durene
sample directly onto the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an

ATR accessory.

Data Acquisition:

Apply pressure to ensure good contact between the sample and the crystal.

Collect a background spectrum of the clean, empty ATR crystal.

Collect the sample spectrum. The instrument's software will automatically ratio the sample

spectrum against the background to generate the absorbance or transmittance spectrum.

The typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, enabling the determination of molecular weight and elemental composition.

Electron Ionization (EI) Mass Spectrometry Protocol:

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for solid samples. The sample is then vaporized under

high vacuum.

Ionization: Bombard the gaseous sample molecules with a high-energy electron beam

(typically 70 eV) to induce ionization and fragmentation.

Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a

mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions and record their abundance to generate a mass spectrum.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

characterization of an organic compound.
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Spectroscopic Analysis Workflow

Sample Preparation

Spectroscopic Techniques

Data Interpretation
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Caption: A flowchart illustrating the process of spectroscopic analysis.

This guide serves as a foundational resource for researchers working with 3,6-
Bis(chloromethyl)durene. For definitive structural confirmation and purity assessment, it is

recommended to acquire and interpret the full set of spectroscopic data (¹H NMR, ¹³C NMR, IR,

and MS) following the protocols outlined herein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 3,6-Bis(chloromethyl)durene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1580864#spectroscopic-data-of-3-6-bis-
chloromethyl-durene-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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